Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester

Description

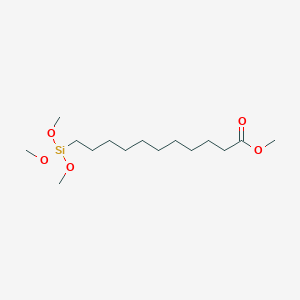

Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester (CAS 4236-53-7) is a silane-modified fatty acid ester with the molecular formula C₁₅H₃₂O₅Si and a molecular weight of 332.5 g/mol. Its structure features an 11-carbon aliphatic chain terminated by a methyl ester group and a trimethoxysilyl (-Si(OCH₃)₃) moiety at the 11th position. This compound is primarily used as a silane coupling agent in materials science, enabling interfacial adhesion between organic polymers (e.g., plastics, rubbers) and inorganic substrates (e.g., glass, metals) .

Properties

IUPAC Name |

methyl 11-trimethoxysilylundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPBXXQXSAGJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217119 | |

| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4236-53-7 | |

| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4236-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Hydrosilylation proceeds via a Chalk-Harrod mechanism, where the platinum catalyst activates the Si-H bond, enabling anti-Markovnikov addition to the alkene. Typical conditions involve anhydrous toluene as the solvent, reflux temperatures (80–100°C), and reaction times of 6–12 hours. For example, a 92% yield was reported when methyl 10-undecenoate was reacted with HSi(OCH₃)₃ in the presence of 50 ppm Karstedt’s catalyst under nitrogen atmosphere. The product, methyl 11-(trimethoxysilyl)undecanoate, is isolated via vacuum distillation (b.p. 150–155°C at 0.1 mmHg) and characterized by ¹H NMR (δ 3.65 ppm, singlet, Si-OCH₃) and FT-IR (ν 1715 cm⁻¹, ester C=O).

Challenges and Mitigations

-

Catalyst Poisoning : Trace moisture or oxygen deactivates platinum catalysts. Rigorous drying of reagents and solvents (e.g., molecular sieves) is essential.

-

Byproduct Formation : Competing dehydrogenative silylation may occur, yielding oligomeric siloxanes. Excess silane (1.2–1.5 equivalents) suppresses this side reaction.

Esterification of Silylated Undecenoic Acid

An alternative approach involves first introducing the trimethoxysilyl group to undecenoic acid, followed by esterification with methanol. This two-step sequence is advantageous when starting from the free acid rather than its ester.

Step 1: Hydrosilylation of Undecenoic Acid

Undecenoic acid undergoes hydrosilylation under conditions similar to those described above. Using Speier’s catalyst (H₂PtCl₆·6H₂O), the reaction achieves 85–90% conversion within 8 hours at 70°C. The intermediate, 11-(trimethoxysilyl)undecanoic acid, is purified via acid-base extraction (e.g., washing with NaHCO₃ to remove unreacted silane).

Step 2: Fischer Esterification

The carboxylic acid is esterified with methanol using acid catalysis. Concentrated sulfuric acid (5 mol%) or p-toluenesulfonic acid (PTSA, 2 mol%) in refluxing methanol (12–24 hours) affords the methyl ester in 88–94% yield. For instance, a 1:10 molar ratio of acid to methanol with PTSA at 65°C for 18 hours yielded 93% product.

Comparative Analysis of Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 24 | 88 |

| PTSA | 65 | 18 | 93 |

| Amberlyst-15 | 70 | 20 | 85 |

Thiol-Ene Click Chemistry Approaches

Although less common, thiol-ene click chemistry offers a radical-mediated pathway to functionalize methyl undecenoate with silyl-containing thiols. This method requires UV irradiation (λ = 365 nm) and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Reaction Design and Limitations

The thiol-ene reaction between methyl 10-undecenoate and a hypothetical silyl thiol (e.g., (trimethoxysilyl)propane-1-thiol) would proceed via a radical chain mechanism. However, the commercial unavailability of silyl thiols limits this approach. Model studies with mercaptoethanol (HS-CH₂CH₂OH) demonstrate quantitative conversion in 30 minutes under UV, suggesting potential applicability if suitable thiols are synthesized.

Transesterification of Silylated Triglycerides

A less conventional route involves the transesterification of silylated vegetable oil derivatives. For example, hydrosilylated castor oil (rich in undecenoic acid chains) can be transesterified with methanol using sodium methoxide (NaOMe) as a catalyst. This method, however, introduces regioselectivity challenges and is primarily exploratory.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and catalyst recyclability. Fixed-bed reactors with immobilized platinum catalysts (e.g., Pt/Al₂O₃) enable continuous hydrosilylation, reducing metal leaching. Esterification is conducted in batch reactors with corrosion-resistant linings (Hastelloy or glass-lined steel) to withstand acidic conditions.

Characterization and Quality Control

Critical analytical methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Purity assessment (retention time = 14.2 min, m/z 318 [M+] for C₁₆H₃₀O₅Si).

-

¹³C NMR Spectroscopy : Distinct signals at δ 51.8 ppm (Si-OCH₃) and δ 174.2 ppm (ester carbonyl).

-

Hydrolytic Stability Testing : Exposure to 50% relative humidity at 25°C for 48 hours to assess Si-OCH₃ hydrolysis.

Chemical Reactions Analysis

Hydrolysis and Condensation of the Trimethoxysilyl Group

The trimethoxysilyl (-Si(OCH)) group undergoes hydrolysis in the presence of water, forming silanol (-Si(OH)) intermediates. This reaction is typically catalyzed by acids or bases .

Reaction Pathway:

-

Hydrolysis :

-

Acidic conditions protonate methoxy groups, enhancing leaving-group ability.

-

Basic conditions deprotonate water, increasing nucleophilicity of OH.

-

-

Condensation :

Silanol groups condense to form siloxane (Si-O-Si) networks:

Table 1: Hydrolysis and Condensation Conditions

| Condition | Catalyst | Temperature | Key Observations |

|---|---|---|---|

| Acidic (pH 3–5) | HCl, HSO | 25–80°C | Faster hydrolysis, slower condensation |

| Basic (pH 8–10) | NH, NaOH | 25–60°C | Rapid condensation post-hydrolysis |

Transesterification of the Methyl Ester

The methyl ester group (COOCH) undergoes transesterification with alcohols under acidic or basic conditions .

Reaction Mechanism:

-

Base-Catalyzed :

-

Alkoxide (RO) attacks the ester carbonyl.

-

Tetrahedral intermediate forms, followed by elimination of CHO.

-

-

Acid-Catalyzed :

Follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) pathway .

Table 2: Transesterification Efficiency with Ethanol

| Catalyst | Molar Ratio (ROH:Ester) | Time (h) | Conversion (%) |

|---|---|---|---|

| NaOCHCH | 10:1 | 6 | >90 |

| HSO | 20:1 | 12 | 85 |

Nucleophilic Substitution at Silicon

The trimethoxysilyl group can participate in nucleophilic substitutions, though methoxy is a poorer leaving group compared to halides. Reactions typically require activation:

Key Nucleophiles :

-

Amines (e.g., NH, RNH) for silylamine formation.

-

Thiols (RSH) for thiol-functionalized silanes.

Stability and Competing Reactions

Scientific Research Applications

Surface Modification

One of the primary applications of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is in surface modification. Its ability to form covalent bonds with silicate surfaces makes it valuable in:

- Coating Technologies : It can be used to create hydrophobic surfaces on glass or metal substrates, enhancing their resistance to water and chemicals.

- Nanotechnology : The compound can functionalize nanoparticles, improving their stability and dispersibility in solvents.

Biomedical Applications

The compound's reactivity with biomolecules opens avenues for biomedical applications:

- Drug Delivery Systems : Its ability to form imine or oxime linkages with amines makes it suitable for developing targeted drug delivery systems. This is particularly useful in creating carriers that can release therapeutic agents in a controlled manner .

- Biocompatible Materials : The hydrophobic nature combined with the silane functionality allows for the development of biocompatible coatings for implants and medical devices.

Adhesives and Sealants

In the field of adhesives and sealants, this compound serves as a coupling agent that enhances adhesion between organic materials and inorganic substrates. Its application includes:

- Construction Materials : Used to improve the bonding strength of sealants applied in construction.

- Composite Materials : Enhances the mechanical properties of composites by improving interfacial adhesion between fibers and matrix materials.

Case Study 1: Surface Coating Enhancement

A study demonstrated that applying this compound as a coating on glass substrates significantly improved their hydrophobicity. The contact angle measurements showed an increase from 30° to over 100°, indicating a substantial reduction in surface energy .

Case Study 2: Drug Delivery Systems

Research into drug delivery systems utilizing this compound showed promising results in targeted therapy. By conjugating anticancer drugs to the silane group, researchers achieved controlled release profiles that enhanced the efficacy of treatment while minimizing side effects .

Mechanism of Action

The mechanism of action of undecanoic acid, 11-(trimethoxysilyl)-, methyl ester involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxysilyl group produces silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of polymeric materials and surface coatings. Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with lipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxysilyl-Functionalized Esters

6-Trimethoxysilylhexyl 2-Methylprop-2-enoate

- Structure : Shorter carbon chain (6 carbons) with a methacrylate ester instead of a methyl ester.

- Application : Used in UV-curable coatings and adhesives due to its acrylate group, which enables polymerization.

- Key Difference: The shorter chain and reactive acrylate group enhance crosslinking efficiency but reduce thermal stability compared to the longer-chain undecanoic acid derivative .

2-Methylprop-2-enoic Acid, 2-[3-(Trimethoxysilyl)propoxy]ethyl Ester

- Structure : Contains a propoxy spacer between the acrylate and silane groups.

- Application : Improves flexibility in silicone-modified polymers.

- Comparison: The propoxy spacer increases hydrolytic stability but reduces adhesion strength relative to the undecanoic acid analog .

General Trends in Silane Coupling Agents

- Chain Length: Longer chains (e.g., 11 carbons) enhance hydrophobicity and compatibility with non-polar matrices.

- Functional Groups : Methyl esters provide hydrolytic stability, while acrylates offer reactivity for polymerization.

Undecanoic Acid Esters with Alternative Substituents

Undecanoic Acid, 10-Methyl-, Methyl Ester

- Structure : A methyl branch at the 10th position instead of a trimethoxysilyl group.

- Application : Identified in antimicrobial studies, produced by Lactobacillus plantarum for inhibiting fungal pathogens .

- Key Difference : The absence of the silane group limits its use in materials science but enhances bioactivity in antimicrobial contexts.

11-Aminoundecanoic Acid Methyl Ester Hydrochloride

- Structure: An amino group (-NH₂) replaces the trimethoxysilyl moiety.

- Application : Exhibits antiviral activity against dengue virus (DENV2) with an IC₅₀ of 1.2 μM .

- Comparison: The amino group facilitates hydrogen bonding with viral targets, unlike the inert silane group in the trimethoxysilyl derivative .

10-Undecenoic Acid Methyl Ester (Undecylenic Acid Methyl Ester)

Phenolic and Amphiphilic Derivatives

11-(3,5-Di-tert-Butyl-2-Hydroxyphenylcarbamoyl)undecanoic Acid

- Structure: A phenolic antioxidant group replaces the silane moiety.

- Application : Acts as an amphiphilic antioxidant, localizing in lipid membranes to prevent oxidative damage .

- Comparison: The phenolic group provides radical-scavenging activity, contrasting with the silane group’s adhesion-promoting role .

Physicochemical and Functional Properties

| Property | Undecanoic Acid, 11-(Trimethoxysilyl)-, Methyl Ester | 10-Undecenoic Acid Methyl Ester | 11-Aminoundecanoic Acid Methyl Ester |

|---|---|---|---|

| Solubility | Hydrophobic, soluble in organic solvents | Moderate polarity due to double bond | Polar, soluble in aqueous acidic media |

| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | Low (degrades at ~150°C) |

| Reactivity | Hydrolysis of silane group in moisture | Polymerization via double bond | Protonation of amino group |

| Primary Application | Silane coupling agent | Antifungal agent, polymer precursor | Antiviral drug candidate |

Biological Activity

Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H32O4Si

- Molecular Weight : 304.50 g/mol

- CAS Number : 1731-86-8

The compound features a long-chain fatty acid structure with a trimethoxysilane group, which may enhance its interaction with biological membranes and its overall bioactivity.

Undecanoic acid derivatives are known to exhibit various biological activities, primarily due to their fatty acid structure, which can influence cell membrane dynamics. The trimethoxysilyl group may facilitate binding to silica surfaces or enhance compatibility with biomaterials.

- Antimicrobial Activity : Studies have shown that fatty acid methyl esters can possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity.

- Cell Proliferation and Differentiation : Some fatty acids have been implicated in promoting cell growth and differentiation, particularly in muscle and adipose tissues.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of undecanoic acid derivatives against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential applications in food preservation and medical coatings.

Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that undecanoic acid methyl esters could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a possible therapeutic role in chronic inflammatory diseases.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Cell proliferation | Enhanced growth in muscle cells |

Spectroscopic Studies

Spectroscopic analyses (FTIR and UV-Vis) have been employed to characterize undecanoic acid methyl esters. These studies reveal distinct absorption peaks corresponding to functional groups within the molecule, confirming its structural integrity and potential reactivity in biological systems .

Toxicological Assessments

Toxicological studies indicate that undecanoic acid derivatives exhibit low toxicity profiles at therapeutic concentrations. This is critical for their potential use in pharmaceuticals and as food additives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing undecanoic acid, 11-(trimethoxysilyl)-, methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via silanization reactions, where the hydroxyl group of 11-hydroxyundecanoic acid methyl ester reacts with trimethoxysilane. Key steps include controlling moisture (to prevent premature hydrolysis of trimethoxysilyl groups) and using catalysts like triethylamine. Solvent choice (e.g., anhydrous toluene) and temperature (60–80°C) are critical for optimizing yields .

- Data Considerations : Monitor reaction progress via FT-IR for silanol peak disappearance (~3200–3600 cm⁻¹) and NMR for methoxy group integration (δ 3.5–3.6 ppm, trimethoxy signals) .

Q. How is this compound characterized analytically, and what spectral benchmarks are available?

- Methodology : Use GC-MS (electron ionization) with NIST database alignment (e.g., m/z 200.3 for molecular ion [M]⁺) and ¹H/¹³C NMR. Key NMR signals include:

- ¹H : δ 3.55–3.65 ppm (trimethoxysilyl -OCH₃), δ 2.30 ppm (ester -COOCH₃), δ 1.25–1.60 ppm (methylene chain) .

- ¹³C : δ 51–52 ppm (methoxy carbons), δ 174 ppm (ester carbonyl) .

Q. What are the primary research applications of this compound in materials science?

- Applications : Acts as a silane coupling agent for surface modification of polymers, glass, or nanoparticles. The trimethoxysilyl group enables covalent bonding to hydroxylated surfaces, while the undecanoic ester provides hydrophobicity .

- Experimental Design : For silanization, pre-treat substrates (e.g., SiO₂) with plasma cleaning to enhance surface -OH groups. Optimize reaction time (2–24 hours) and solvent (ethanol/water mixtures) to balance hydrolysis and grafting efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Contradictions : classifies similar undecanoic acid derivatives as stable under normal conditions, while notes sensitivity to moisture and oxidation.

- Methodology : Conduct accelerated stability studies:

- Hydrolysis : Expose the compound to controlled humidity (40–80% RH) and monitor via FT-IR for Si-O-Si network formation (broad ~1000–1100 cm⁻¹).

- Oxidation : Use DSC/TGA to assess thermal decomposition thresholds and identify antioxidant additives (e.g., BHT at 0.1% w/w) .

Q. What experimental strategies are recommended for analyzing its role in fungal membrane interactions, given conflicting cytotoxicity reports?

- Background : notes undecanoic acid’s antifungal activity via membrane disruption, but cytotoxicity mechanisms for the silane-modified ester remain unclear.

- Approach :

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) with Candida albicans to quantify membrane damage. Compare with non-silanized analogs to isolate silane effects.

- Synchrotron FT-IR Microscopy : Map lipid bilayer structural changes (e.g., acyl chain disorder) in treated fungal cells .

Q. How can researchers optimize its use in hybrid nanocomposite synthesis while mitigating premature hydrolysis?

- Challenge : The trimethoxysilyl group’s reactivity complicates controlled polymerization or grafting.

- Solutions :

- Solvent Selection : Use aprotic solvents (e.g., THF) with molecular sieves to scavenge water.

- Initiator Systems : Employ photoinitiated thiol-ene “click” chemistry to rapidly crosslink the compound post-grafting, minimizing hydrolysis .

- Kinetic Monitoring : Track silanol condensation via in-situ Raman spectroscopy (Si-O-Si peak at ~480 cm⁻¹) .

Q. What analytical approaches address discrepancies in purity assessments across commercial batches?

- Issue : reports 95% purity for hydroxyundecanoate precursors, while cites ≥99% purity for undecanoic acid derivatives.

- Methods :

- HPLC-PDA : Use a C18 column (methanol/water gradient) to quantify residual silanol byproducts (retention time ~8–10 min).

- Elemental Analysis : Verify silicon content (theoretical ~12.5%) to confirm functionalization completeness .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.